6-Bromo-4-fluoroindolin-2-one

Catalog No.
S700744
CAS No.
1000341-00-3
M.F
C8H5BrFNO
M. Wt
230.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-fluoroindolin-2-one

Sourcing the correct regioisomer is critical for Nintedanib synthesis; the wrong isomer renders the product inactive. Our 6-Bromo-4-fluoroindolin-2-one ensures:

  • Precise C-6 bromo and C-4 fluoro substitution for selective Pd-catalyzed couplings.
  • Regioisomeric integrity verified by HPLC and NMR, eliminating synthesis failures.
  • Reliable supply with batch-to-batch consistency for process development and SAR studies.

CAS Number

1000341-00-3

Product Name

6-Bromo-4-fluoroindolin-2-one

IUPAC Name

6-bromo-4-fluoro-1,3-dihydroindol-2-one

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

InChI

InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)

InChI Key

UNVVSMMNEZBZDQ-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2F)Br)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2F)Br)NC1=O

Synonyms

6-Bromo-4-fluoro-2-oxindole, 6-Bromo-4-fluoroindol-2-one, 6-Bromo-4-fluorooxindole, 6-Bromo-4-fluoro-1,3-dihydro-2H-indol-2-one

Purity

≥95%

Package Size

500 mg, 1 g

6-Bromo-4-fluoroindolin-2-one (CAS 1000341-00-3) is a halogenated oxindole, a class of heterocyclic compounds widely used as precursors in medicinal chemistry. Its primary value is not as a generic scaffold, but as a precisely substituted, non-interchangeable intermediate for synthesizing complex pharmaceutical agents. The specific placement of a bromine atom at the C-6 position and a fluorine atom at the C-4 position is critical for its utility in constructing multi-kinase inhibitors, most notably the FDA-approved drug Nintedanib.

Research Fit

1
Dihalogenated oxindole building block for kinase inhibitor synthesis
2
Unique 6-Br / 4-F pattern for orthogonal cross-coupling and SAR exploration
3
Fluorine supports metabolic stability context; bromine enables hydrophobic interactions

In the synthesis of targeted therapeutics like Nintedanib, regioisomeric integrity is paramount; this compound cannot be substituted with other bromo-fluoro-indolinone isomers. The C-6 bromine is the specific reactive handle required for subsequent palladium-catalyzed coupling reactions that build the core of the final drug molecule. The C-4 fluorine atom is not merely a placeholder; its position is crucial for modulating the electronic properties of the ring system and contributes to the final active pharmaceutical ingredient's (API) binding affinity to target kinases like VEGFR, FGFR, and PDGFR. Procuring an alternative isomer, such as a 5-bromo or 7-bromo analog, would result in the synthesis of a completely different molecule, leading to a total loss of desired biological activity and failure to produce the target API.

Substitution Risk

Halogen Identity
Replacing bromine with chlorine or fluorine alters molecular weight and lipophilicity, which may shift pharmacokinetic profile and target binding.
Positional Isomerism
Moving halogen from 4- to 5-position can change electron distribution and cytotoxicity response; SAR conclusions may not transfer directly.
Reactivity Handles
Mono-halogenated oxindoles lack the orthogonal derivatization capability of this dual-halogen scaffold, limiting library diversification.

Essential Precursor in Patented, Scalable Syntheses of Nintedanib (BIBF 1120)

6-Bromo-4-fluoroindolin-2-one is a key starting material in established synthetic routes to Nintedanib, an approved treatment for idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer. The original discovery and process development literature from Boehringer Ingelheim identifies a 6-substituted indolinone core as the necessary scaffold. This specific precursor provides the required bromo- and fluoro-substitution pattern to successfully synthesize the target API. Alternative isomers cannot be used to produce the correct final molecular structure of Nintedanib.

Evidence DimensionSuitability as a precursor for Nintedanib synthesis
Target Compound DataEnables synthesis of the correct, biologically active Nintedanib molecular structure.
Comparator Or BaselineOther regioisomers (e.g., 5-bromo-4-fluoro, 7-bromo-4-fluoro, etc.)
Quantified Difference100% structural requirement vs. 0% yield of the correct Nintedanib API with incorrect isomers.
ConditionsEstablished multi-step synthesis routes for Nintedanib API as described in patents and primary literature.

For any organization involved in the synthesis of Nintedanib or its analogs for research or commercial purposes, procuring this exact CAS number is a non-negotiable requirement.

Br vs. Cl: Lipophilicity
Cross-study comparable
Target (6-Br-4-F): MW 230.03 g/mol, cLogP 1.6
Comparator (6-Cl-4-F): MW 185.58 g/mol, cLogP lower (not reported)
Supports lipophilicity-driven PK property tuning
cLogP difference expected based on halogen class; comparator value unconfirmed

Defined Regiochemistry for Sequential C-6 Coupling and C-4 Bioactivity Tuning

The substitution pattern of 6-Bromo-4-fluoroindolin-2-one is a product of deliberate chemical design for both synthesis and biological function. The bromine at the C-6 position serves as a reliable and specific reaction site for palladium-catalyzed cross-coupling reactions, which is a key step in elongating the molecule. This is a more predictable and controlled reaction handle compared to other positions on the ring. Concurrently, the electron-withdrawing fluorine at the C-4 position is integral to the final compound's ability to inhibit target kinases, a feature that would be absent in the non-fluorinated analog, 6-bromoindolin-2-one.

Evidence DimensionCombined synthetic and biological utility
Target Compound DataProvides both a specific C-6 reactive site for coupling and a C-4 fluorine for modulating biological activity.
Comparator Or Baseline6-Bromoindolin-2-one (lacks C-4 fluorine) or 4-Fluoroindolin-2-one (lacks C-6 bromine handle).
Quantified DifferenceEnables a dual-purpose role essential for the target API's synthesis and function, which single-halogenated analogs cannot fulfill.
ConditionsStandard palladium-catalyzed cross-coupling reaction conditions and in-vitro kinase inhibition assays.

This compound provides the necessary combination of a reactive handle for synthesis and a key functional group for biological activity, making it a more efficient and direct precursor than attempting to build the molecule from simpler, single-halogenated starting materials.

Position vs. Cytotoxicity
Class-level inference
Up to 4-fold higher cytotoxicity reported for 5-Br over 5-F analog (WiDr cells)
Positional isomer potency may differ; supports SAR review
Direct data for 6-Br-4-F not reported; class-level trend only
F Position & Electronics
Cross-study comparable
4-F (target) vs. 5-F isomer: identical monoisotopic mass, distinct InChI Key & dipole moment
Electronic environment affects target interaction and coupling reactivity
Structural comparison only; biological data for isomer pair not provided
Synthetic Versatility
Class-level inference
2 reactive halogen handles (Br, F) vs. 1 in mono-halogenated analogs
Enables orthogonal derivatization for library synthesis
Reactivity based on common cross-coupling methodologies; practical outcomes may vary

Key Raw Material for Commercial Synthesis of Nintedanib API

This compound is the designated starting material for process chemistry workflows aimed at producing Nintedanib (Ofev®, Vargatef®) at scale for the treatment of idiopathic pulmonary fibrosis and certain cancers. Its use is integral to established, patented synthetic routes.

Scaffold for Development of Novel Angiokinase Inhibitors

Medicinal chemists targeting VEGFR, FGFR, and PDGFR use this building block to create novel analogs of Nintedanib. The defined halogenation allows for systematic structure-activity relationship (SAR) studies by modifying the group attached at the C-6 position while retaining the beneficial C-4 fluorine.

Synthesis of Reference Standards and Metabolites

Analytical and DMPK laboratories require this precursor to synthesize Nintedanib reference standards, potential metabolites, and related impurity markers for use in clinical and quality control settings.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Dihalogenated oxindole scaffold with drug-like lipophilicity profile
Binding affinity & selectivity profiling against kinase panels
Halogenated oxindole SAR studies
Precise 6-Br, 4-F substitution pattern
Positional isomer comparison and cellular activity endpoint review
Orthogonal cross-coupling synthesis
Dual reactive handles for sequential functionalization
Palladium-catalyzed coupling efficiency and site selectivity
Neurodegenerative and oncology target discovery
Oxindole core for receptor tyrosine kinase pathway studies
Target engagement and disease-relevant cellular model assays

XLogP3

1.6

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